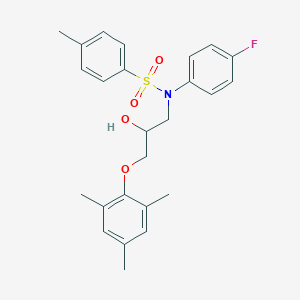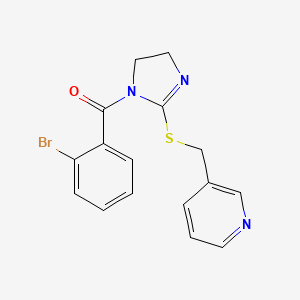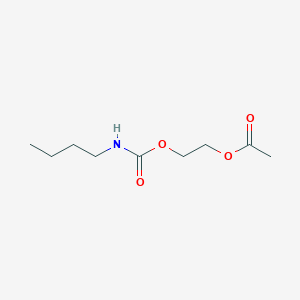![molecular formula C16H13ClF3N5O3S B2669153 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 338399-57-8](/img/structure/B2669153.png)
5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N’-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , has been a topic of interest in recent years . The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of the compound includes a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a pyridine ring, which is a ring-shaped carbon-containing structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups are known to bestow distinctive physical-chemical properties to the compounds they are part of .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the trifluoromethyl group and the pyridine ring. The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesis of Triazole Derivatives : Compounds including triazoles, derived from similar chemical structures, have been synthesized and shown to possess antimicrobial activity. These derivatives include various heterocyclic compounds, demonstrating good to moderate antimicrobial effectiveness (Bayrak et al., 2009).
Antifungal Agents : Another research focused on synthesizing compounds from thienopyridine hydrazide, exhibiting antifungal properties. These compounds showed potential against Candida albicans, indicating their utility as antifungal agents (Sangshetti et al., 2014).
Anticancer Research
- Synthesis for Anticancer Evaluation : Studies have been conducted on synthesizing oxadiazoles, thiadiazoles, triazoles, and Mannich bases from similar chemical structures. Some of these synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential in anticancer research (Abdo & Kamel, 2015).
Immunosuppressive Properties
Investigation of Isoxazole Derivatives : A study synthesized a series of isoxazole derivatives and evaluated their immunosuppressive properties. This research highlights the potential of these compounds, including hydrazides, in the development of immunosuppressive drugs (Mączyński et al., 2018).
Effect on Lymphocyte Subsets and Immune Response : Another study investigated the impact of an isoxazolecarbohydrazide derivative on lymphocyte subsets and the humoral immune response. This compound showed modulatory effects on lymphocyte subsets and enhanced humoral immune response in mice (Drynda et al., 2015).
Zukünftige Richtungen
The future directions for the research and application of this compound and other TFMP derivatives are promising. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Moreover, several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N'-(thiophene-2-carbonyl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O3S/c17-10-4-8(16(18,19)20)6-21-13(10)22-7-9-5-11(25-28-9)14(26)23-24-15(27)12-2-1-3-29-12/h1-4,6,9H,5,7H2,(H,21,22)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGUKPHMDBMUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=O)C2=CC=CS2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)
![ethyl 2-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2669071.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)
![2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2669074.png)
![N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide](/img/structure/B2669080.png)
![2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole](/img/structure/B2669081.png)
![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)

![2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2669088.png)
![5-allyl-N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669089.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2669091.png)
